molecular formula C12H12N2 B3210644 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 107392-72-3

2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B3210644
CAS No.: 107392-72-3
M. Wt: 184.24 g/mol
InChI Key: PPYLPCSLYXBQRM-UHFFFAOYSA-N
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Description

2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused imidazole and pyrrole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . This reaction yields 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can be further modified by introducing various substituents at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The binding of these compounds to the allosteric pocket of RIPK1 inhibits its activity, thereby preventing necroptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a different spectrum of biological activities and can be modified to yield a wide range of derivatives with potential therapeutic applications.

Properties

IUPAC Name

2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-5-10(6-3-1)11-9-14-8-4-7-12(14)13-11/h1-3,5-6,9H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYLPCSLYXBQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=CN2C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Combine 2-iminopyrrolidine hydrochloride (6.98 g, 57.8 mmol) (Callahan, et al., J. Med. Chem. 45, 999-1001 (2002)), 2-bromoacetophenone (3.8 g, 19.3 mmol), and sodium carbonate (8.2 g, 77.2 mmol) in dry dimethylformamide (25 mL). Heat at 80° C. for 18 hours. Cool to room temperature, add water (60 mL), and extract with ethyl acetate (3×100 mL). Concentrate the combined organic layers under reduced pressure. Dilute the residue with diethyl ether (100 mL), wash with cold water (3×80 mL), and concentrate under reduced pressure to provide the desired compound as a white solid (3.2 g, 89%).
Quantity
6.98 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
89%

Synthesis routes and methods II

Procedure details

Prepare 2-iminopyrrolidine hydrochloride (6.98 g, 57.8 mmol) according to Callahan, et al., J. Med. Chem. 2002, 45, 999-1001) and combine 2-bromoacetophenone (3.8 g, 19.3 mmol) with Na2CO3 (8.2 g, 77.2 mmol) in dry DMF (25 mL) and heat at 80° C. for 18 hours. Then, cool the mixture to room temperature, add water (60 mL), and extract with EtOAc (3×100 mL). Concentrate the combined organic layers in vacuo, dilute the residue with ether (100 mL), and wash with cooled water (3×80 mL). Concentrate the organic layer in vacuo to give a white solid, 3.2 g, 89% yield. MS(ES+): m/z=185.1 (M+H)+
Quantity
6.98 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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